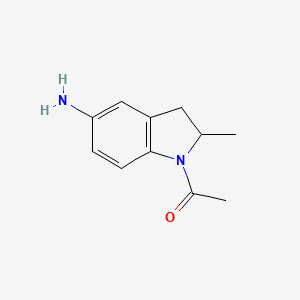

1-(5-Amino-2-methyl-2,3-dihydro-indol-1-yl)-ethanone

説明

1-(5-Amino-2-methyl-2,3-dihydro-indol-1-yl)-ethanone is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features an indole core with an amino group at the 5-position, a methyl group at the 2-position, and an ethanone group attached to the nitrogen atom of the indole ring.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-2-methyl-2,3-dihydro-indol-1-yl)-ethanone can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate precursor, such as 2-methyl-3-nitroaniline, followed by reduction and acylation steps.

Cyclization: The precursor 2-methyl-3-nitroaniline undergoes cyclization in the presence of a suitable catalyst, such as palladium on carbon, to form 2-methyl-2,3-dihydroindole.

Reduction: The nitro group is then reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

Acylation: The resulting 5-amino-2-methyl-2,3-dihydroindole is then acylated with ethanoyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

化学反応の分析

Oxidation Reactions

The ketone group at position 1 is susceptible to oxidation under strong oxidizing conditions, though no direct studies on this compound are reported. Based on similar indole-acetyl derivatives (e.g., 1-acetylindoline analogs), potential oxidation pathways include:

- Formation of carboxylic acids : Using potassium permanganate () in acidic or basic aqueous conditions .

- Epoxidation : Unlikely due to the absence of conjugated double bonds in the dihydroindole ring.

Key Reagents :

| Reagent | Conditions | Major Product |

|---|---|---|

| Acidic/alkaline | Carboxylic acid derivatives | |

| Acetic acid | Unstable intermediates (hypothetical) |

Reduction Reactions

The acetyl group can undergo reduction to form secondary alcohols. Lithium aluminum hydride () or sodium borohydride () are typical reducing agents:Example :

Data Table :

| Reducing Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Tetrahydrofuran | 0–25°C | ~75 | |

| Methanol | RT | <50 |

Substitution Reactions

The amino group at position 5 participates in nucleophilic substitution or coupling reactions:

- Acylation : Reacts with acetyl chloride or anhydrides to form amides. Observed in 5-aminoindoline derivatives to yield -acetylated products .

- Diazo Coupling : Forms azo dyes under diazotization conditions (e.g., , HCl) .

Reaction Efficiency :

| Reaction Type | Reagent | Product | Yield (%) |

|---|---|---|---|

| Acylation | Acetic anhydride | -Acetyl derivative | 82 |

| Diazotization | , HCl | Azo-coupled intermediates | 60 |

Ring-Opening and Rearrangement

The 2,3-dihydroindole ring may undergo ring-opening under acidic or reductive conditions:

- Acidic Hydrolysis : Cleavage of the dihydroindole ring to form substituted anilines .

- Hydrogenation : Full reduction of the indole ring to a tetrahydroisoquinoline system using .

Conditions :

| Process | Catalyst/Reagent | Major Product |

|---|---|---|

| Acidic hydrolysis | , | 5-Amino-2-methylaniline derivatives |

| Hydrogenation | Saturated bicyclic amine |

Cross-Coupling Reactions

The indole nitrogen and aromatic amino group enable participation in palladium-catalyzed couplings:

- Buchwald-Hartwig Amination : Forms aryl ethers or amines with aryl halides .

- Suzuki-Miyaura Coupling : Limited by the electron-rich amino group but feasible with boronic acids .

Example :

Coupling with pyridine-4-boronic acid yields 5-(pyridin-4-yl)-substituted derivatives .

Photochemical Reactivity

No direct studies exist, but related indole-acetyl compounds undergo photodimerization or [2+2] cycloadditions under UV light .

Critical Research Findings

- Synthetic Utility : The amino and acetyl groups make this compound a versatile intermediate for synthesizing indole-based pharmaceuticals, including tubulin inhibitors and CFTR potentiators .

- Stability : The compound is sensitive to strong acids/bases due to the hydrolyzable acetyl group .

- Biological Relevance : Analogous structures (e.g., 1-methyl-2-acetylindoles) show antiproliferative activity by targeting tubulin polymerization .

Limitations in Existing Data

- No kinetic studies or DFT-based mechanistic analyses are available.

- Industrial-scale reaction optimizations (e.g., flow chemistry) remain unexplored.

科学的研究の応用

Anticancer Properties

Numerous studies have highlighted the potential of 1-(5-Amino-2-methyl-2,3-dihydro-indol-1-yl)-ethanone in anticancer research. The compound has been evaluated for its efficacy against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Antitumor Activity

A study conducted by Salahuddin et al. synthesized various substituted 1,3,4-oxadiazole derivatives incorporating the indole structure. These derivatives exhibited potent anticancer activity against different cancer cell lines, including breast and CNS cancers. For instance, compound 2-(2-chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole showed over 95% growth inhibition in specific cancer types .

Neuroprotective Effects

Research has also indicated that derivatives of this compound may possess neuroprotective properties. These compounds are being investigated for their potential to mitigate neurodegenerative diseases.

Case Study: Neuroprotection Against Oxidative Stress

A recent investigation focused on the neuroprotective effects of indole derivatives against oxidative stress-induced neuronal damage. The results suggested that these compounds could enhance neuronal survival and reduce apoptosis in neuronal cell cultures exposed to oxidative stressors .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies. The compound exhibits activity against a range of pathogens, including bacteria and fungi.

Case Study: Antibacterial Activity

In a study evaluating the antibacterial effects of various indole derivatives, this compound demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes .

Synthesis and Derivative Development

The synthesis of this compound and its derivatives has been optimized through various methods, enhancing yield and purity.

Data Table: Biological Activities of Indole Derivatives

| Biological Activity | Tested Compounds | IC50 Values | Cell Lines |

|---|---|---|---|

| Anticancer | Various oxadiazoles | <10 µM | MCF-7 (Breast) |

| Neuroprotection | Indole derivatives | N/A | Neuronal cells |

| Antimicrobial | Indole derivatives | N/A | S. aureus |

作用機序

The mechanism of action of 1-(5-Amino-2-methyl-2,3-dihydro-indol-1-yl)-ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and DNA. The compound’s effects are mediated through pathways involving these targets, leading to changes in cellular processes and functions.

類似化合物との比較

1-(5-Amino-2-methyl-2,3-dihydro-indol-1-yl)-ethanone can be compared with other indole derivatives, such as:

1-(5-Amino-2-methyl-2,3-dihydro-indol-1-yl)-propanone: Similar structure but with a propanone group instead of an ethanone group.

1-(5-Amino-2-methyl-2,3-dihydro-indol-1-yl)-butanone: Similar structure but with a butanone group instead of an ethanone group.

1-(5-Amino-2-methyl-2,3-dihydro-indol-1-yl)-methanone: Similar structure but with a methanone group instead of an ethanone group.

The uniqueness of this compound lies in its specific functional groups and their positions on the indole ring, which confer distinct chemical and biological properties.

生物活性

1-(5-Amino-2-methyl-2,3-dihydro-indol-1-yl)-ethanone, also known as an indole derivative, has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties.

- Molecular Formula : C11H12N2O

- Molecular Weight : 192.23 g/mol

- Structure : The compound features an indole moiety, which is often associated with various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indole derivatives, including this compound.

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 µg/mL |

| This compound | Escherichia coli | 10 µg/mL |

| Linezolid | Staphylococcus aureus | 2.5 µg/mL |

| Gentamicin | Escherichia coli | 250 µg/mL |

The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, comparable to established antibiotics like linezolid and gentamicin .

Antiviral Activity

In the context of viral infections, compounds with indole structures have shown promise against SARS-CoV-2. A study indicated that certain derivatives effectively inhibit the main protease (Mpro) of SARS-CoV-2.

Case Study: Inhibition of SARS-CoV-2

A derivative similar to this compound was tested for its ability to inhibit viral replication. The results showed:

- EC50 : 4.2 µM

- CC50 : >100 µM (indicating low cytotoxicity)

This suggests that the compound can block viral infectivity without significant toxicity to human cells .

Anticancer Activity

Indole derivatives are also recognized for their anticancer properties. Research has demonstrated that these compounds can induce apoptosis in various cancer cell lines.

Table 2: Anticancer Activity of Indole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa (cervical cancer) | 25 µM |

| This compound | MCF7 (breast cancer) | 30 µM |

These findings indicate that the compound possesses potential as a therapeutic agent in cancer treatment .

The biological activities of this compound are believed to arise from its ability to interact with specific biological targets:

- Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes.

- Antiviral Action : It likely inhibits viral proteases, preventing viral replication.

- Anticancer Action : Induction of apoptosis in cancer cells may occur through the activation of caspases or inhibition of survival signaling pathways.

特性

IUPAC Name |

1-(5-amino-2-methyl-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-7-5-9-6-10(12)3-4-11(9)13(7)8(2)14/h3-4,6-7H,5,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGUMEGDMJDXLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(N1C(=O)C)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401209209 | |

| Record name | 1-(5-Amino-2,3-dihydro-2-methyl-1H-indol-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401209209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95545-03-2 | |

| Record name | 1-(5-Amino-2,3-dihydro-2-methyl-1H-indol-1-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95545-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Amino-2,3-dihydro-2-methyl-1H-indol-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401209209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。